molecular formula C16H23N3O2 B2366107 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea CAS No. 860787-05-9

3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea

Cat. No.: B2366107
CAS No.: 860787-05-9
M. Wt: 289.379
InChI Key: HWMSBYRXWQVLAQ-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a tert-butyl group, an indole moiety, and a urea linkage

Mechanism of Action

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . This suggests that 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may also interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . Therefore, it is likely that this compound also affects multiple biochemical pathways, leading to its diverse biological activities.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound induces a range of molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds have been found to interact with multiple receptors, enzymes, proteins, and other biomolecules, contributing to their diverse biological effects .

Cellular Effects

Indole derivatives are known to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . They can affect the function of various types of cells, including cancer cells and microbes .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of indole derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that indole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that indole derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 5-methoxytryptamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea has found applications in several areas of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-N’-[2-(5-hydroxy-1H-indol-3-yl)ethyl]urea
  • N-(tert-butyl)-N’-[2-(5-chloro-1H-indol-3-yl)ethyl]urea
  • N-(tert-butyl)-N’-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Uniqueness

N-(tert-butyl)-N’-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea is unique due to the presence of the methoxy group on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

IUPAC Name

1-tert-butyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)19-15(20)17-8-7-11-10-18-14-6-5-12(21-4)9-13(11)14/h5-6,9-10,18H,7-8H2,1-4H3,(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMSBYRXWQVLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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